molecular formula C16H14BrFO3 B2468607 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone CAS No. 885949-81-5

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone

Cat. No.: B2468607
CAS No.: 885949-81-5
M. Wt: 353.187
InChI Key: DLYPUGYYEIIDPF-UHFFFAOYSA-N
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Description

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and fluorine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzyl bromide with a fluorophenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzyl ethers and thioethers.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of probes for biological imaging and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, methoxy, and fluorine substituents, which confer distinct reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

1-[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFO3/c1-10(19)11-3-6-16(15(18)8-11)21-9-12-7-13(20-2)4-5-14(12)17/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYPUGYYEIIDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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